Trimethylsilyl benzylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

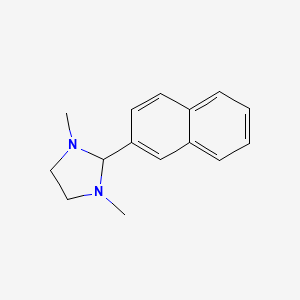

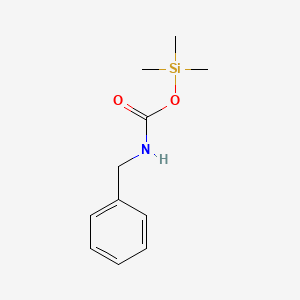

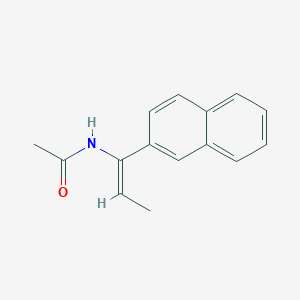

トリメチルシリルベンジルカルバメート: は、分子式C11H17NO2Si の有機ケイ素化合物です。トリメチルシリル基がベンジルカルバメート部分に結合していることが特徴です。この化合物は有機合成で広く使用されており、化学、生物学、産業などのさまざまな分野で応用されています。

合成法

合成経路と反応条件: トリメチルシリルベンジルカルバメートは、ベンジルカルバメートとトリメチルシリルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることによって合成できます。この反応は通常、穏やかな条件下で行われ、生成物は蒸留または再結晶などの標準的な技術によって精製されます。

工業生産方法: 工業的には、トリメチルシリルベンジルカルバメートの生産は、一貫性と効率を確保するために自動化されたシステムを使用した大規模な反応が伴います。最終生成物の高収率と高純度を得るには、高純度試薬と制御された反応条件を使用することが重要です。

準備方法

Synthetic Routes and Reaction Conditions: Trimethylsilyl benzylcarbamate can be synthesized through the reaction of benzylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

化学反応の分析

反応の種類: トリメチルシリルベンジルカルバメートは、次のようなさまざまな化学反応を起こします。

置換反応: トリメチルシリル基は、求核置換反応によって他の官能基に置換され得ます。

加水分解: この化合物は、加水分解されてベンジルカルバメートとトリメチルシラノールを生成します。

酸化と還元: あまり一般的ではありませんが、この化合物は特定の条件下で酸化と還元反応を起こす可能性があります。

一般的な試薬と条件:

求核置換: ハロゲン化物やアルコキシドなどの試薬を使用して、トリメチルシリル基を置換できます。

加水分解: 酸性または塩基性条件は、トリメチルシリルベンジルカルバメートの加水分解を促進する可能性があります。

酸化と還元: これらの反応には、強力な酸化剤または還元剤が必要となる場合があります。

生成される主な生成物:

ベンジルカルバメート: 加水分解によって生成されます。

置換ベンジルカルバメート: 求核置換反応によって生成されます。

科学的研究の応用

化学: トリメチルシリルベンジルカルバメートは、有機合成においてアミンを保護するための保護基として使用されます。これは、穏やかな条件下で容易に導入および除去できるため、複雑な分子の合成に役立つ貴重なツールです。

生物学と医学: 生物学的研究では、トリメチルシリルベンジルカルバメートは生体分子の修飾に使用され、その安定性と溶解性を向上させています。また、医薬品の開発において、活性化合物の合成の前駆体として使用されています。

産業: 産業セクターでは、トリメチルシリルベンジルカルバメートは、特殊化学薬品や材料の製造に使用されています。そのユニークな特性は、コーティング、接着剤、シーラントなどの用途に適しています。

作用機序

トリメチルシリルベンジルカルバメートの作用機序は、特定の条件下でトリメチルシリル基が切断され、活性なベンジルカルバメート部分が放出されることを伴います。このプロセスは、酸性または塩基性条件、および求核剤の存在によって促進されます。放出されたベンジルカルバメートは、酵素や受容体などの分子標的に結合して、その効果を発揮することができます。

類似化合物の比較

類似化合物:

トリメチルシリルカルバメート: 構造は似ていますが、ベンジル基がありません。

ベンジルカルバメート: トリメチルシリル基がありません。

トリメチルシリルメチルカルバメート: ベンジル基の代わりにメチル基を含んでいます。

ユニークさ: トリメチルシリルベンジルカルバメートは、トリメチルシリル基とベンジルカルバメート基の両方が存在することが特徴です。この組み合わせは、安定性と反応性の向上など、特定の化学的性質を与え、さまざまな用途において汎用性の高い化合物となっています。

類似化合物との比較

Trimethylsilyl carbamate: Similar in structure but lacks the benzyl group.

Benzylcarbamate: Lacks the trimethylsilyl group.

Trimethylsilyl methylcarbamate: Contains a methyl group instead of a benzyl group.

Uniqueness: Trimethylsilyl benzylcarbamate is unique due to the presence of both the trimethylsilyl and benzylcarbamate groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a versatile compound in various applications.

特性

CAS番号 |

89029-22-1 |

|---|---|

分子式 |

C11H17NO2Si |

分子量 |

223.34 g/mol |

IUPAC名 |

trimethylsilyl N-benzylcarbamate |

InChI |

InChI=1S/C11H17NO2Si/c1-15(2,3)14-11(13)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |

InChIキー |

IDTCHFIOEFACFT-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)OC(=O)NCC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)

![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)